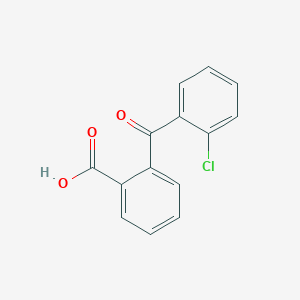

2-(2-Chlorobenzoyl)benzoic acid

Description

Structure

3D Structure

Properties

CAS No. |

30921-08-5 |

|---|---|

Molecular Formula |

C14H9ClO3 |

Molecular Weight |

260.67 g/mol |

IUPAC Name |

2-(2-chlorobenzoyl)benzoic acid |

InChI |

InChI=1S/C14H9ClO3/c15-12-8-4-3-7-11(12)13(16)9-5-1-2-6-10(9)14(17)18/h1-8H,(H,17,18) |

InChI Key |

YTSWAXSUNMFKBE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2Cl)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: 2-(2-Chlorobenzoyl)benzoic Acid (CAS 5543-24-8)

[1][2]

Executive Summary: The Ortho-Isomer Challenge

In the landscape of benzophenone derivatives, 2-(2-Chlorobenzoyl)benzoic acid (CAS 5543-24-8) —often referred to as o-chlorobenzoylbenzoic acid—occupies a critical but frequently misunderstood niche.[1] Unlike its commercially dominant isomer, 2-(4-chlorobenzoyl)benzoic acid (CAS 85-56-3), which serves as the primary scaffold for the diuretic Chlorthalidone, the 2-chloro isomer is primarily a gateway to 1-substituted anthraquinones .[1]

This guide addresses the specific physicochemical properties, targeted synthesis, and downstream utility of the ortho isomer. It distinguishes this compound from its para counterpart, providing a self-validating protocol for its isolation and conversion into high-value dye intermediates like 1-chloroanthraquinone.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

The structural distinction of CAS 5543-24-8 lies in the position of the chlorine atom on the non-carboxylated benzene ring.[1] This steric proximity to the carbonyl bridge influences both its reactivity (facilitating specific cyclization modes) and its physical state.

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| Chemical Name | 2-(2-Chlorobenzoyl)benzoic acid | Also: o-(2-Chlorobenzoyl)benzoic acid |

| CAS Number | 5543-24-8 | Distinct from 85-56-3 (4-chloro isomer) |

| Molecular Formula | C₁₄H₉ClO₃ | |

| Molecular Weight | 260.67 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in Ethanol, Acetone, DCM; Sparingly soluble in Water | |

| Reactivity | Susceptible to acid-catalyzed cyclization | Forms 1-chloroanthraquinone |

| Purity Grade | typically >95% (HPLC) | Isomeric purity is critical |

Synthetic Pathways & Production[3][11]

The synthesis of CAS 5543-24-8 presents a regioselectivity challenge. The standard industrial Friedel-Crafts acylation of chlorobenzene with phthalic anhydride predominantly yields the para isomer (4-chloro) due to steric hindrance at the ortho position.[1] To obtain the 2-chloro isomer with high specificity, an organometallic approach is often preferred in the laboratory.[1]

Comparative Synthesis Strategies[1]

-

Route A: Friedel-Crafts Acylation (Industrial) [1]

-

Route B: Grignard Addition (Targeted)

-

Reagents: Phthalic Anhydride + 2-Chlorophenylmagnesium bromide.[1]

-

Outcome: High regioselectivity for the ortho position.

-

Protocol: Targeted Synthesis via Grignard Reagent

This protocol minimizes the formation of the 4-chloro isomer, ensuring high isomeric purity for downstream applications.[1]

Reagents:

-

2-Chlorobromobenzene (1.0 eq)[1]

-

Magnesium turnings (1.1 eq)

-

Phthalic Anhydride (0.9 eq)

-

THF (Anhydrous)

-

Iodine (crystal, catalytic)

Step-by-Step Workflow:

-

Grignard Formation:

-

Nucleophilic Attack:

-

Cool the Grignard solution to 0°C.

-

Dissolve Phthalic Anhydride in dry THF and add slowly to the Grignard reagent.

-

Mechanism:[3] The nucleophilic carbon (C2) attacks the carbonyl of the anhydride.

-

Stir at room temperature for 4 hours.

-

-

Hydrolysis & Isolation:

-

Quench with 10% HCl/Ice mixture to hydrolyze the magnesium salt.

-

Extract with Ethyl Acetate (3x).

-

Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Toluene/Hexane to yield 2-(2-Chlorobenzoyl)benzoic acid.[1]

-

Figure 1: Targeted synthesis pathway via Grignard reagent to ensure regioselectivity for the ortho-isomer.[1]

Downstream Applications: Cyclization to Anthraquinones[3][13]

The primary utility of CAS 5543-24-8 is its conversion to 1-Chloroanthraquinone (CAS 82-44-0), a vital intermediate for vat dyes.[1]

The Cyclization Mechanism

Heating 2-(2-Chlorobenzoyl)benzoic acid in concentrated sulfuric acid or oleum induces intramolecular Friedel-Crafts acylation.[1]

-

Regiochemistry: The carboxylic acid group (activated by H⁺) attacks the ortho position of the chlorobenzene ring.

-

Result: Since the chlorine is at position 2, and the attack occurs at position 6 (the other ortho position), the resulting anthraquinone retains the chlorine atom at the alpha position (position 1 of the anthraquinone system).

Reaction Conditions:

-

Medium: Fuming Sulfuric Acid (20% SO₃) or Polyphosphoric Acid (PPA).

-

Temperature: 100°C – 120°C.

-

Time: 2–4 hours.

-

Yield: Typically >85%.

Figure 2: Acid-catalyzed cyclization of CAS 5543-24-8 to yield 1-Chloroanthraquinone.[1][4]

Analytical Characterization

To validate the identity of CAS 5543-24-8 and distinguish it from the 4-chloro isomer, ¹H-NMR is the definitive tool.[1]

-

¹H-NMR (DMSO-d₆):

-

CAS 5543-24-8 (2-Cl): The proton signals for the chlorobenzene ring will show a distinct ABCD pattern (or similar complex multiplet) characteristic of ortho-substitution.[1] The chemical shifts will differ from the symmetric AA'BB' pattern typically seen in the para-substituted isomer.[1]

-

Key Shift: Look for the downfield shift of the proton ortho to the carbonyl in the chlorobenzene ring, which is sterically crowded by the chlorine atom.

-

Safety & Handling (SDS Summary)

While specific toxicological data for the 2-chloro isomer is less abundant than for the 4-chloro isomer, standard safety protocols for halogenated benzoic acid derivatives apply.[1]

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8374, 2-Chlorobenzoic Acid. (Reference for general chlorobenzoic acid properties and safety). Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-(4-Chlorobenzoyl)benzoic acid. (Reference for the Friedel-Crafts methodology and distinction of the major para-isomer). Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. prepchem.com [prepchem.com]

- 3. Chlorthalidone | C14H11ClN2O4S | CID 2732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(4'-Chlorobenzoyl)benzoic acid | C14H9ClO3 | CID 66564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. lobachemie.com [lobachemie.com]

- 7. CAS No 85-56-3 2-(4-Chlorobenzoyl)Benzoic Acid Chlorthalidone Intermediate Ingredients [nitrobenzenechemical.com]

- 8. fishersci.com [fishersci.com]

2-(2-Chlorobenzoyl)benzoic acid SDS and safety data sheet

An In-depth Technical Guide to the Safety Data Sheet for 2-(2-Chlorobenzoyl)benzoic acid and Related Isomers

A Note on Data Synthesis and Isomeric Context

This guide provides a comprehensive overview of the safety, handling, and emergency protocols for chlorinated benzoyl benzoic acid derivatives. Direct and complete Safety Data Sheet (SDS) information for 2-(2-Chlorobenzoyl)benzoic acid (CAS No. 5543-24-8) is not extensively available in public databases.[1] Therefore, to provide a robust and scientifically grounded safety profile, this document synthesizes data from the well-documented isomers and related compounds: 2-Chlorobenzoic acid (CAS No. 118-91-2) and 2-(4-Chlorobenzoyl)benzoic acid (CAS No. 85-56-3). Researchers must recognize that while these compounds share structural similarities and predictable hazard profiles, the specific SDS provided by the chemical supplier for the exact material in use remains the primary source of authority.

Section 1: Chemical Identification and Physical Properties

2-(2-Chlorobenzoyl)benzoic acid is an organic compound utilized as a precursor and intermediate in the synthesis of various pharmaceuticals, dyes, and performance chemicals.[2][3] Its reactivity is centered around the carboxylic acid group and the chlorinated phenyl ring, making it a versatile building block in organic synthesis.[2]

Table 1: Chemical Identifiers and Properties

| Property | 2-(2-Chlorobenzoyl)benzoic acid | 2-Chlorobenzoic acid (Isomer) | 2-(4-Chlorobenzoyl)benzoic acid (Isomer) |

| Synonyms | o-(o-Chlorobenzoyl)benzoic acid | OCBA, o-Chlorobenzoic acid | CBBA |

| CAS Number | 5543-24-8[1] | 118-91-2[4][5][6] | 85-56-3[7][8][9] |

| Molecular Formula | C₁₄H₉ClO₃[1] | C₇H₅ClO₂[3][4] | C₁₄H₉ClO₃[8][9] |

| Molecular Weight | 260.67 g/mol [1] | 156.57 g/mol [3] | 260.68 g/mol [10] |

| Appearance | Data not available | White to off-white crystalline powder[2] | White solid powder[8][9] |

| Melting Point | Data not available | 142 °C (288 °F)[3] | 149-150 °C |

Section 2: Hazard Identification and GHS Classification

Based on data from related isomers, these compounds are classified as hazardous. The primary hazards are irritation to the skin and eyes.[4][11][12]

-

GHS Classification :

Hazard Communication Elements:

-

Signal Word : Warning [7][11][12] or Danger [10] (depending on the supplier's classification for severe eye damage).

-

Hazard Statements :

-

Precautionary Statements :

-

Prevention : P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection).[8][11][12][14]

-

Response : P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention).[4][5][11][12]

-

Storage : P403+P233 (Store in a well-ventilated place. Keep container tightly closed).[5][11]

-

Disposal : P501 (Dispose of contents/container to an approved waste disposal plant).[10][11][15]

-

Caption: GHS hazard communication elements for chlorinated benzoic acid derivatives.

Section 3: First-Aid Protocols

Immediate and appropriate first-aid is critical to mitigate exposure. Always show the Safety Data Sheet to attending medical personnel.[7]

Experimental Protocol: Emergency First-Aid Response

-

General Advice :

-

Upon Inhalation :

-

Upon Skin Contact :

-

Upon Eye Contact :

-

Immediately rinse the eyes cautiously with plenty of clean, fresh water for at least 15 minutes, holding the eyelids apart to ensure thorough flushing.[4][7][11]

-

Remove contact lenses if present and easy to do so. Continue rinsing.[4][5][11]

-

Seek immediate medical attention from an ophthalmologist.[4]

-

-

Upon Ingestion :

Section 4: Fire-Fighting Measures

While not highly flammable, this compound is combustible and can emit toxic fumes upon decomposition.

-

Suitable Extinguishing Media : Use extinguishing measures appropriate for the surrounding environment. Recommended agents include dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[4][7][11]

-

Unsuitable Extinguishing Media : A heavy water stream may be ineffective and spread the material.[16]

-

Specific Hazards Arising from the Chemical : The material is combustible.[4] When heated to decomposition, it emits toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.[4][11]

-

Special Protective Actions for Fire-Fighters :

Caption: Workflow for responding to a fire involving this chemical.

Section 5: Accidental Release Measures

-

Personal Precautions : Avoid dust formation and contact with skin, eyes, and clothing.[4][7][11] Ensure adequate ventilation. Evacuate personnel to safe areas and wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and a respirator if dust is generated.[7][11]

-

Environmental Precautions : Prevent the chemical from entering drains, surface water, or ground water.[4][7][11] Discharge into the environment must be avoided.[11]

-

Methods for Containment and Cleaning Up :

-

Remove all sources of ignition.

-

For small spills, dampen the solid material with 60-70% ethanol to reduce dust and transfer to a suitable container.[17]

-

For larger spills, mechanically sweep or shovel the material into a suitable, closed container for disposal.[4][7] Use spark-proof tools.

-

Ventilate the affected area thoroughly after cleanup is complete.

-

Section 6: Handling and Storage

-

Precautions for Safe Handling :

-

Conditions for Safe Storage :

Section 7: Exposure Controls and Personal Protection

As no specific occupational exposure limits have been established, exposure should be minimized through a combination of engineering controls and personal protective equipment.[5]

-

Engineering Controls :

-

Individual Protection Measures (PPE) :

-

Eye/Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7][11]

-

Skin Protection : Wear appropriate protective gloves (tested to EN 374) and chemical-resistant clothing to prevent skin exposure.[4][5][7]

-

Respiratory Protection : If dust is generated and engineering controls are insufficient, use a NIOSH-approved P95 or P1 type particle respirator. For higher-level protection, a full-face respirator with appropriate cartridges may be necessary.[7]

-

Caption: The hierarchy of controls for managing chemical exposure.

Section 8: Toxicological Information

-

Acute Toxicity : Shall not be classified as acutely toxic through inhalation or dermal routes, but may be harmful if swallowed.[4][11]

-

Serious Eye Damage/Irritation : Causes serious eye irritation.[4][11]

-

Respiratory or Skin Sensitization : Not classified as a sensitizer.[4]

-

Germ Cell Mutagenicity, Carcinogenicity, Reproductive Toxicity : Shall not be classified for these effects based on available data for related isomers.[4]

Section 9: Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations.

-

Waste Treatment Methods :

-

Do not allow the product to enter drains.[11]

-

Offer surplus and non-recyclable solutions to a licensed disposal company.[7]

-

One possible method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7]

-

Contaminated packaging should be disposed of in the same manner as the unused product.

-

Section 10: References

-

Carl ROTH. Safety Data Sheet: 2-Chlorobenzoic acid. [Link]

-

Multichem. 2-Chlorobenzoic acid Dealer and Distributor. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET: 2-(4-Chlorobenzoyl)benzoic acid. [Link]

-

Carl ROTH. Safety Data Sheet: 2-Chlorobenzoic acid (Australia). [Link]

-

PubChem. 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374. [Link]

-

Wikipedia. 2-Chlorobenzoic acid. [Link]

-

Labbox. Benzoic acid AGR - Safety Data Sheet. [Link]

-

Loba Chemie. 2-CHLOROBENZOIC ACID FOR SYNTHESIS MSDS. [Link]

Sources

- 1. 2-(2-Chlorobenzoyl)benzoic acid | CymitQuimica [cymitquimica.com]

- 2. 2-Chlorobenzoic acid Dealer and Distributor | 2-Chlorobenzoic acid Supplier | 2-Chlorobenzoic acid Stockist | 2-Chlorobenzoic acid Importers [multichemindia.com]

- 3. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 4. carlroth.com [carlroth.com]

- 5. fishersci.com [fishersci.com]

- 6. carlroth.com [carlroth.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. 2-(4-Chlorobenzoyl)benzoic acid 98 85-56-3 [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. labbox.es [labbox.es]

- 15. durhamtech.edu [durhamtech.edu]

- 16. lobachemie.com [lobachemie.com]

- 17. 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]

Advanced Synthesis Pathways for 1-Chloroanthraquinone: A Mechanistic and Methodological Guide

Executive Summary

1-Chloroanthraquinone (1-CAQ) is a high-value aromatic ketone intermediate essential for the synthesis of complex anthraquinone-based vat dyes, biological tissue stains, and pharmaceutical precursors. Due to the highly deactivated nature of the anthraquinone core, functionalizing the

Mechanistic Evaluation of Synthesis Pathways

The synthesis of 1-chloroanthraquinone relies on overcoming the electron-deficient nature of the anthraquinone system. Three primary synthetic routes have been established, each leveraging different causal mechanisms to activate the

The Classical Fischer Route (Sulfonation-Chlorination)

Historically, 1-CAQ was synthesized via the 1[1]. Anthraquinone is first sulfonated using oleum. Because the anthraquinone core is highly deactivated, standard sulfonation is sluggish. The addition of a mercury(II) catalyst directs the sulfonium electrophile almost exclusively to the

The Greener Nitro-Displacement Route ( )

To circumvent heavy metal toxicity, the modern industrial standard utilizes 1-nitroanthraquinone as the immediate precursor. Nitration of anthraquinone with mixed acids (

The Sandmeyer Reaction Route

For specialized laboratory-scale synthesis, 1-CAQ can be derived from 5[5].

Mechanistic Causality: The amine is diazotized using sodium nitrite and HCl at low temperatures to form a diazonium salt. The addition of copper(I) chloride initiates a single-electron transfer (SET) radical mechanism. The diazonium group is expelled as nitrogen gas (

Fig 1. Mechanistic pathways for 1-chloroanthraquinone synthesis from anthraquinone.

Quantitative Pathway Comparison

To aid in route selection, the following table summarizes the quantitative metrics and operational parameters of the three primary synthesis pathways.

| Synthesis Route | Precursor Molecule | Key Reagents | Typical Yield | Environmental Impact | Primary Use Case |

| Fischer Reaction | Anthraquinone | Oleum, Hg²⁺, NaClO₃, HCl | ~90-95% | High (Mercury toxicity) | Legacy industrial production |

| Nitro-Displacement | 1-Nitroanthraquinone | PhPCl₄ or Cl₂, 160-180 °C | ~85% | Low (Heavy-metal free) | Modern industrial synthesis |

| Sandmeyer Reaction | 1-Aminoanthraquinone | NaNO₂, HCl, CuCl | ~70-80% | Moderate (Copper salts) | Lab-scale & custom derivatives |

Self-Validating Experimental Protocol: Mercury-Free Nitro-Displacement

The following protocol details the synthesis of 1-CAQ using tetrachlorophenylphosphine as the chlorinating agent, optimized for high yield and environmental compliance 4[4]. As a Senior Application Scientist, I emphasize that a robust protocol must contain built-in validation checkpoints to ensure reaction fidelity without relying solely on post-synthesis analytics.

Fig 2. Step-by-step experimental workflow for the mercury-free nitro-displacement method.

Step 1: In Situ Preparation of Chlorinating Reagent

-

Procedure: In a reaction flask, combine 4 mL of dichlorophenylphosphine and 50 mL of phenylphosphonic dichloride. While maintaining the temperature strictly below 30 °C, slowly bubble chlorine gas (3.0 g, 42.3 mmol) into the mixture.

-

Causality & Validation: The reaction generates tetrachlorophenylphosphine (

), a powerful and selective chlorinating agent. The protocol is self-validating visually: the reaction is complete when the initially water-white transparent solution transitions to a stable light yellow transparent state, confirming the full formation of the active

Step 2: High-Temperature Nucleophilic Aromatic Substitution ( )

-

Procedure: Immediately add 7.2 g (28.3 mmol) of 1-nitroanthraquinone to the light yellow solution. Elevate the temperature to 170 °C and maintain for 5 hours.

-

Causality & Validation: The high thermal energy overcomes the activation barrier for the displacement of the nitro group. The reaction progress can be validated via Thin-Layer Chromatography (TLC); the complete disappearance of the 1-nitroanthraquinone spot confirms the total consumption of the starting material 4[4].

Step 3: Quench and Neutralization

-

Procedure: Cool the reaction mixture and pour it into 500 mL of distilled water. Neutralize the solution to pH 6.5–7.5 using a 50% sodium hydroxide (NaOH) solution.

-

Causality & Validation: Water quenches any unreacted chlorinating complexes, converting them into water-soluble phosphonic acids. The pH validation (using a calibrated pH meter) ensures that the highly acidic byproducts (HCl) are fully neutralized, preventing the degradation or protonation of the product during extraction 4[4].

Step 4: Extraction and Isolation

-

Procedure: Extract the neutralized aqueous phase with 500 mL of ethyl acetate (divided into 5 × 100 mL washes). Combine the organic phases, wash with 200 mL of saturated brine (2 × 100 mL), and dry over 5% anhydrous magnesium sulfate.

-

Causality & Validation: Ethyl acetate selectively partitions the hydrophobic 1-CAQ. The brine wash removes residual water and salts. The self-validating check here is the rapid clarification of the organic layer post-

addition, indicating complete dehydration 4[4].

Step 5: Crystallization and Purity Verification

-

Procedure: Filter the mixture under vacuum to remove the drying agent. Concentrate the filtrate via rotary evaporation. Freeze the concentrated solution to induce crystallization. Isolate the precipitate via suction filtration.

-

Causality & Validation: Freezing exploits the temperature-dependent solubility of 1-CAQ in ethyl acetate, forcing it out of solution while leaving impurities dissolved. The final validation of the synthesis is the physical appearance and melting point: the pure product must present as yellow needle-like crystals with a sharp melting point of 159–162.5 °C. Expected yield is approximately 85% 7[7].

Downstream Applications in Drug Development & Materials

1-CAQ serves as a critical electrophile in Ullmann condensation reactions. By reacting 1-CAQ with various amines in the presence of anhydrous potassium carbonate and copper catalysts, researchers synthesize 1-anilinoanthraquinone derivatives, which are vital precursors for synthetic fiber dyes and pharmaceutical agents 8[8].

Furthermore, recent histopathological advancements have utilized 1-CAQ to synthesize 1-(4-hydroxyphenylthio)anthracene-9,10-dione via substitution with 4-hydroxythiophenol. This thio-anthraquinone derivative is the core fluorophore in "Neurange," a novel biological stain utilized for the rapid microscopic mapping of myelin sheaths and optic nerves in brain tissue .

References

-

Kirk-Othmer Encyclopedia of Chemical Technology – "Dyes, Anthraquinone". 2

-

Wikipedia – "1-Chloroanthraquinone". 1

-

Google Patents (CN101717329A) – "Synthesis method of chloroanthraquinone". 9

-

Paragon – "1-chloro anthraquinone Manufacturer & Exporter | CAS No. 82-44-0". 7

-

ChemBK – "1-Chloroanthraquinone Physico-chemical Properties". 10

-

Google Patents (CN101717329B) – "Synthesis method of chloroanthraquinone". 4

-

Thomas Scientific – "1-Chloroanthraquinone for synthesis". 11

-

Journal of the Chemical Society C (RSC Publishing) – "New intermediates and dyestuffs for synthetic fibres. Part V. By-products of the Ullmann condensation between 1-chloroanthraquinone and aniline". 8

-

Revue Roumaine de Chimie – "SYNTHESIS OF A NOVEL THIO-ANTHRAQUINONE DERIVATIVE-BASED TISSUE DYE".Link

-

Canadian Journal of Chemistry – "The Schmidt reaction of anthraquinones". 12

-

PMC - NIH – "Polymerization of novel methacrylated anthraquinone dyes". 13

-

Russian Chemical Reviews (CoLab.ws) – "Methods for functionalization of anthraquinones". 5

-

Indian Academy of Sciences – "Anthraquinone series". 6

-

Ashford's Dictionary of Industrial Chemicals – "1-aminoanthraquinone".14

-

Sciencemadness.org – "Fundamental Processes of Dye Chemistry". 3

-

eDiss (Uni-Goettingen) – "Exploring Fluorescent Behavior in π-Conjugated Molecules". 15

Sources

- 1. 1-Chloroanthraquinone - Wikipedia [en.wikipedia.org]

- 2. softbeam.net:8080 [softbeam.net:8080]

- 3. library.sciencemadness.org [library.sciencemadness.org]

- 4. CN101717329B - Synthesis method of chloroanthraquinone - Google Patents [patents.google.com]

- 5. Methods for functionalization of anthraquinones | Russian Chemical Reviews [rcr.colab.ws]

- 6. ias.ac.in [ias.ac.in]

- 7. paragonind.com [paragonind.com]

- 8. New intermediates and dyestuffs for synthetic fibres. Part V. By-products of the Ullmann condensation between 1-chloroanthraquinone and aniline - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 9. CN101717329A - Synthesis method of chloroanthraquinone - Google Patents [patents.google.com]

- 10. chembk.com [chembk.com]

- 11. thomassci.com [thomassci.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. Polymerization of novel methacrylated anthraquinone dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. industrialchemistry.org [industrialchemistry.org]

- 15. ediss.uni-goettingen.de [ediss.uni-goettingen.de]

Comprehensive Technical Guide to Chlortalidone Impurity 9: Structural Elucidation, Mechanistic Origins, and Analytical Methodologies

Executive Summary

Chlorthalidone is a potent, long-acting thiazide-like diuretic primarily prescribed for the management of hypertension and edema. It exerts its pharmacological effect by inhibiting the Na⁺/Cl⁻ cotransporter in the distal convoluted tubule of the kidney[1]. In the highly regulated landscape of pharmaceutical manufacturing, the rigorous profiling of Active Pharmaceutical Ingredient (API) impurities is paramount.

However, analytical scientists frequently encounter a nomenclature paradox: the designation "Impurity 9" is not standardized across global pharmacopeias (such as the USP or EP). Depending on the commercial reference standard supplier, "Chlortalidone Impurity 9" refers to two entirely distinct chemical entities. This whitepaper deconstructs both variants, detailing their chemical structures, mechanistic origins, and the step-by-step analytical protocols required for their baseline resolution and quantification.

The Nomenclature Paradox: Dual Identity of "Impurity 9"

A comprehensive review of commercial pharmaceutical reference standards reveals that "Impurity 9" diverges into two distinct compounds based on the supplier's internal cataloging system:

-

Variant A (Degradation Product): Identified as O-Methyl Chlorthalidone (CAS: 96512-76-4). This is a solvolysis degradation product formed when the API is exposed to methanol[2][3].

-

Variant B (Process Impurity): Identified as 2-(2-Chlorobenzoyl)benzoic acid (CAS: 5543-24-8). This is a synthetic precursor and intermediate used during the upstream manufacturing of Chlorthalidone[4][5].

Table 1: Physicochemical Comparison of Impurity 9 Variants

| Property | Variant A (O-Methyl Chlorthalidone) | Variant B (2-(2-Chlorobenzoyl)benzoic acid) |

| CAS Number | 96512-76-4[2] | 5543-24-8[4] |

| Molecular Formula | C₁₅H₁₃ClN₂O₄S | C₁₄H₉ClO₃ |

| Molecular Weight | 352.79 g/mol | 260.67 g/mol |

| IUPAC Name | 2-chloro-5-(1-methoxy-3-oxoisoindolin-1-yl)benzenesulfonamide[3] | 2-(2-chlorobenzoyl)benzoic acid[5] |

| Classification | Degradant (Artifactual / Storage) | Process Impurity (Synthetic Intermediate) |

Mechanistic Origins & Pathways

Understanding the origin of these impurities is critical for implementing effective control strategies during API synthesis and drug product formulation.

-

Variant B is formed early in the synthetic route via the Friedel-Crafts acylation of chlorobenzene with phthalic anhydride. If unreacted, it carries over into the final API[5].

-

Variant A is typically an artifact of sample preparation or poor solvent choice during crystallization. The tertiary hydroxyl group on the isoindolinone ring of Chlorthalidone is highly reactive. In the presence of methanol and trace acid, it undergoes rapid esterification/solvolysis to form the methyl ether[2].

Fig 1: Synthetic and degradation pathways forming Chlorthalidone Impurity 9 variants.

Experimental Protocols: LC-MS Method Development

To accurately quantify both variants of Impurity 9 without inducing artifactual degradation, a robust, self-validating LC-MS methodology must be employed.

Step-by-Step Methodology & Causality

Step 1: Sample Preparation

-

Action: Dissolve 10 mg of the Chlorthalidone API in 10 mL of Diluent (Acetonitrile:Water, 50:50 v/v). Strictly avoid the use of methanol.

-

Causality: As illustrated in the mechanistic pathway, Chlorthalidone's tertiary alcohol is highly susceptible to solvolysis. Utilizing methanol as a diluent will induce in situ generation of O-Methyl Chlorthalidone (Variant A) during the sequence run, leading to false-positive out-of-specification (OOS) results[2].

Step 2: Chromatographic Separation

-

Action: Employ a superficially porous particle (SPP) C18 column (e.g., 100 mm × 4.6 mm, 2.7 µm) maintained at 35°C.

-

Causality: The SPP architecture minimizes the longitudinal diffusion path (the B-term in the van Deemter equation), yielding exceptionally high peak capacity. The hydrophobic C18 stationary phase relies on dispersion forces to separate the highly polar Variant B (elutes first), the API, and the slightly more lipophilic Variant A (elutes last).

Step 3: Mobile Phase Optimization

-

Action: Utilize Mobile Phase A (0.1% Formic Acid in MS-grade Water) and Mobile Phase B (Acetonitrile).

-

Causality: The sulfonamide group on Chlorthalidone is weakly acidic (pKa ~9.4). The addition of 0.1% Formic Acid lowers the pH to ~2.7, ensuring the sulfonamide remains fully protonated and neutral. This prevents peak tailing caused by secondary ion-exchange interactions with residual silanols on the silica support, while simultaneously enhancing positive-ion electrospray ionization (ESI+) efficiency.

Table 2: Gradient Elution Program

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Flow Rate (mL/min) |

| 0.0 | 95 | 5 | 1.0 |

| 2.0 | 95 | 5 | 1.0 |

| 15.0 | 10 | 90 | 1.0 |

| 18.0 | 10 | 90 | 1.0 |

| 18.1 | 95 | 5 | 1.0 |

| 22.0 | 95 | 5 | 1.0 |

Step 4: Self-Validating System Suitability Testing (SST)

-

Action: Prior to analyzing unknown samples, inject a resolution mixture containing 0.1% w/w of Variant A, Variant B, and the API.

-

Self-Validating Logic: The chromatographic system is only deemed valid if the resolution (

) between all three critical pairs is

Structural Elucidation

When isolating these impurities for reference standard qualification, orthogonal techniques must be used to confirm their identity:

-

Mass Spectrometry (ESI-MS):

-

Variant A (CAS 96512-76-4) will exhibit a protonated molecular ion

at m/z 353.0. -

Variant B (CAS 5543-24-8) will exhibit a protonated molecular ion

at m/z 261.0.

-

-

Nuclear Magnetic Resonance (¹H-NMR):

-

The defining feature of Variant A is the appearance of a sharp, three-proton singlet at approximately

3.2 - 3.4 ppm, corresponding to the newly formed methoxy ( -

Variant B will lack the sulfonamide protons entirely and will show a characteristic broad singlet far downfield (

> 12.0 ppm) corresponding to the free carboxylic acid proton.

-

References

-

O-Methyl Chlorthalidone | CAS 96512-76-4 - Veeprho Source: Veeprho URL:[Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 2-(2-Chlorobenzoyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Chlorobenzoyl)benzoic acid, a substituted aromatic carboxylic acid, represents a molecule of significant interest in synthetic and medicinal chemistry. Its structural isomer, 2-(4-chlorobenzoyl)benzoic acid, is a well-documented precursor in the synthesis of various polymers and active pharmaceutical ingredients. However, the physicochemical properties of the 2-chloro isomer are less commonly reported, leading to potential confusion and misidentification. This guide provides a comprehensive overview of the known physical state of 2-(2-Chlorobenzoyl)benzoic acid and presents a detailed protocol for the experimental determination of its melting point, a critical parameter for compound identification, purity assessment, and quality control in drug development.

Physicochemical Properties of 2-(2-Chlorobenzoyl)benzoic Acid

A thorough review of available literature and chemical supplier data indicates that specific physical properties for 2-(2-Chlorobenzoyl)benzoic acid (CAS Number: 5543-24-8) are not extensively published. This stands in contrast to its isomer, 2-(4-Chlorobenzoyl)benzoic acid (CAS Number: 85-56-3), which is often mistaken for the 2-chloro variant.

Table 1: Summary of Physicochemical Data for 2-(2-Chlorobenzoyl)benzoic Acid

| Property | Value | Source |

| CAS Number | 5543-24-8 | |

| Molecular Formula | C₁₄H₉ClO₃ | |

| Molecular Weight | 260.67 g/mol | |

| Physical State | White to off-white crystalline solid. | |

| Purity (Typical) | ≥ 95% | |

| Melting Point | Not readily available in published literature. | N/A |

A Note on Isomeric Differentiation: It is imperative for researchers to exercise caution and verify the identity of the specific isomer in their possession. The melting point of 2-(4-Chlorobenzoyl)benzoic acid is well-documented to be in the range of 149-150 °C. The absence of a reported melting point for the 2-chloro isomer necessitates experimental determination for accurate characterization.

Experimental Determination of Melting Point

The melting point of a crystalline solid is a fundamental physical property that provides a primary indication of its identity and purity. A sharp melting range (typically 0.5-1.0 °C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range. The following protocol outlines the standard capillary method for determining the melting point of 2-(2-Chlorobenzoyl)benzoic acid.

Principle

A small, finely powdered sample of the crystalline solid is heated slowly in a capillary tube. The temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

Materials and Apparatus

-

Melting point apparatus (e.g., Mel-Temp, Stuart SMP10, or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

2-(2-Chlorobenzoyl)benzoic acid sample

-

Reference standards with known melting points (for calibration, e.g., benzoic acid, urea)

Experimental Workflow

The following diagram illustrates the key steps in the determination of the melting point of 2-(2-Chlorobenzoyl)benzoic acid.

Caption: Workflow for the determination of melting point.

Step-by-Step Protocol

-

Sample Preparation:

-

Place a small amount of 2-(2-Chlorobenzoyl)benzoic acid in a clean, dry mortar.

-

Gently grind the crystalline solid into a fine, uniform powder using a pestle. This ensures efficient and even heat transfer within the sample.

-

Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound.

-

Invert the capillary tube and tap the sealed end gently on a hard surface to pack the powder into the bottom. Alternatively, drop the capillary tube through a long glass tube to facilitate packing.

-

The final packed sample height should be approximately 2-3 mm.

-

-

Instrument Calibration (Recommended):

-

Prior to measuring the sample, it is advisable to calibrate the melting point apparatus using a certified reference standard with a known, sharp melting point in the expected range of the sample. This ensures the accuracy of the temperature readings.

-

-

Melting Point Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, a preliminary rapid heating can be performed to get a rough estimate.

-

For an accurate measurement, set the heating rate to increase the temperature rapidly to about 15-20 °C below the anticipated melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Continue heating at the slow rate and record the temperature at which the last solid crystal melts into a clear liquid (T₂).

-

The melting range is reported as T₁ - T₂.

-

-

Data Reporting and Interpretation:

-

Report the experimentally determined melting range.

-

A narrow melting range (e.g., 0.5-1.0 °C) is indicative of a high-purity substance.

-

A broad melting range suggests the presence of impurities.

-

Trustworthiness and Self-Validation

The protocol described above incorporates a self-validating system to ensure the trustworthiness of the results:

-

Calibration: The use of certified reference standards validates the accuracy of the melting point apparatus.

-

Slow Heating Rate: Approaching the melting point at a slow, controlled rate minimizes thermal lag and ensures that the recorded temperature is a true reflection of the sample's temperature.

-

Purity Assessment: The width of the melting range serves as an internal check on the purity of the sample. A broad range would prompt further purification and re-analysis.

-

Isomeric Comparison: The experimentally determined melting point should be significantly different from that of the 2-(4-Chlorobenzoyl)benzoic acid isomer (149-150 °C), providing a clear point of differentiation.

Conclusion

While the melting point of 2-(2-Chlorobenzoyl)benzoic acid is not readily found in common chemical literature, its physical state is that of a white to off-white crystalline solid. This guide provides a robust and reliable experimental protocol for the determination of its melting point, a critical parameter for its unequivocal identification and purity assessment. By adhering to this detailed methodology, researchers, scientists, and drug development professionals can confidently characterize this compound, ensuring the integrity and reproducibility of their scientific endeavors. The emphasis on distinguishing between the 2-chloro and 4-chloro isomers is crucial to prevent costly errors in synthesis and development pathways.

References

Methodological & Application

HPLC method development for Chlortalidone impurities analysis

Application Note: HPLC Method Development for Chlorthalidone Impurities Analysis

Introduction

Chlorthalidone (CTD) is a long-acting thiazide-like diuretic used extensively in the management of hypertension and edema. Chemically, it is a phthalimidine derivative, specifically 2-chloro-5-(1-hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)benzenesulfonamide .

Unlike varying thiazides, Chlorthalidone contains a phthalimidine ring system that is susceptible to hydrolysis. The primary challenge in impurity profiling for CTD is distinguishing between the parent compound, its synthesis intermediates, and its hydrolytic degradation products. This guide outlines a robust, stability-indicating HPLC protocol designed to separate these critical species.

Impurity Profile & Chemistry

Understanding the chemical nature of impurities is the foundation of method development. The primary degradation pathway involves the opening of the isoindolinone ring.

| Impurity Name | Common Designation | Chemical Structure / Description | Origin | Polarity (Relative to API) |

| Chlorthalidone | API | Phthalimidine derivative | Parent | Moderate |

| Hydrolysis Product | USP RC A / EP Impurity B | 2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid .[1][2] Formed by the hydrolysis of the lactam ring. Contains a free carboxylic acid. | Degradation (Acid/Base) | High (More Polar) |

| Process Impurity G | EP Impurity G | (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one . Lacks the sulfonamide group; has an extra chlorine. | Synthesis | Low (Less Polar) |

| Nitrosamine Impurities | N-Nitroso-CTD | Potential genotoxic impurity (trace level monitoring required). | Process By-product | Variable |

Degradation Pathway Diagram

The following diagram illustrates the primary hydrolytic degradation pathway of Chlorthalidone.

Caption: Primary hydrolytic degradation pathway of Chlorthalidone leading to the formation of the open-ring benzoic acid derivative.

Method Development Philosophy

Column Selection: The C8 vs. C18 Debate

While C18 columns are the industry standard, C8 (Octyl) chemistries are often preferred for Chlorthalidone.

-

Reasoning: Chlorthalidone is moderately polar (LogP ~0.85). On a highly retentive C18 column, the run time can become excessive without high organic content. A C8 column provides adequate retention for the API while allowing the highly polar hydrolysis product (Impurity B) to elute with good peak shape, preventing it from eluting in the void volume.

Mobile Phase & pH Strategy

-

Buffer pH 3.0 - 4.5: The hydrolysis product contains a carboxylic acid (pKa ~4.2).

-

At pH > 5.0: The acid is fully ionized (COO-), making it extremely polar. It may elute too early (near void volume), causing integration errors.

-

At pH < 3.0: The acid is suppressed (COOH), increasing its retention and allowing better separation from the solvent front.

-

Recommendation: Use Potassium Phosphate buffer at pH 3.5 . This keeps the impurity sufficiently retained while maintaining the stability of the silica packing.

-

Detection Wavelength

-

220 nm: Captures the absorbance of the benzene rings and the sulfonamide moiety. It provides the highest sensitivity for detecting trace impurities.

-

275 nm: Near the lambda max of Chlorthalidone.[3] Good for assay but may miss impurities with different chromophores. Use 220 nm for impurity profiling.

Experimental Protocol: The "Golden" Method

This protocol is designed to separate Chlorthalidone from its open-ring hydrolysis product and non-polar process impurities.

Chromatographic Conditions

| Parameter | Setting |

| Column | C8 (Octyl) Column , 250 x 4.6 mm, 5 µm (e.g., Zorbax SB-C8 or equivalent) |

| Mobile Phase A | 0.01 M Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 3.5 with Diluted Orthophosphoric Acid |

| Mobile Phase B | Methanol (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Injection Volume | 20 µL |

| Detection | UV at 220 nm (Reference: 360 nm or off) |

| Run Time | 25 Minutes |

Gradient Program

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Description |

| 0.0 | 65 | 35 | Initial Isocratic hold for polar impurity retention |

| 5.0 | 65 | 35 | End of hold |

| 15.0 | 40 | 60 | Linear ramp to elute API and non-polar impurities |

| 20.0 | 40 | 60 | Hold to wash column |

| 20.1 | 65 | 35 | Return to initial conditions |

| 25.0 | 65 | 35 | Re-equilibration |

Sample Preparation Protocol

Diluent: A mixture of Water:Methanol (60:40 v/v). Note: High organic content in diluent can cause peak distortion for early eluting polar impurities. Keep water content high.

1. Standard Stock Solution (1000 µg/mL):

-

Weigh 50 mg of Chlorthalidone Reference Standard.

-

Transfer to a 50 mL volumetric flask.

-

Add 10 mL Methanol and sonicate to dissolve.

-

Dilute to volume with Diluent .

2. Impurity Stock Solution (100 µg/mL):

-

Weigh 5 mg of USP Related Compound A (Hydrolysis Product).

-

Dissolve in 5 mL Methanol.

-

Dilute to 50 mL with Diluent.

3. System Suitability Solution:

-

Transfer 1.0 mL of Standard Stock and 1.0 mL of Impurity Stock into a 100 mL flask.

-

Dilute to volume with Diluent.

-

Target: 10 µg/mL API + 1 µg/mL Impurity.

4. Sample Solution (Tablet Formulation):

-

Weigh and powder 20 tablets.

-

Transfer powder equivalent to 50 mg Chlorthalidone into a 50 mL flask.

-

Add 25 mL Diluent, sonicate for 20 minutes with intermittent shaking.

-

Dilute to volume with Diluent.

-

Filter through a 0.45 µm Nylon syringe filter (Discard first 3 mL).

Method Development Workflow

The following diagram outlines the logical progression for developing and validating this method.

Caption: Step-by-step workflow for developing the Chlorthalidone impurity analysis method.

System Suitability & Validation Criteria

To ensure the method is "Self-Validating," the following criteria must be met before every analysis batch:

-

Resolution (Rs): NLT 2.0 between Chlorthalidone and USP Related Compound A (Hydrolysis product). This proves the column has not degraded and pH is correct.

-

Tailing Factor (T): NMT 2.0 for the Chlorthalidone peak.

-

Theoretical Plates (N): NLT 2000 for the Chlorthalidone peak.

-

Precision (%RSD): NMT 2.0% for 5 replicate injections of the Standard Solution.

Validation Parameters (ICH Q2):

-

Specificity: Inject blank, placebo, and forced degradation samples (Acid/Base/Peroxide). Ensure no interference at the retention time of CTD or known impurities.

-

Linearity: 0.1% to 150% of the specification limit for impurities.

-

LOQ: Signal-to-Noise ratio ≥ 10.

Troubleshooting & Robustness

-

Issue: Poor Resolution of Impurity A.

-

Cause: Mobile phase pH is too high (> 4.0), causing the acid impurity to elute too early.

-

Fix: Adjust buffer pH to 3.0 - 3.5.

-

-

Issue: Drifting Retention Times.

-

Cause: Incomplete column equilibration between gradient runs.

-

Fix: Extend the re-equilibration time (20.1 - 25.0 min) by 2-3 minutes.

-

-

Issue: Split Peaks.

-

Cause: Sample solvent is too strong (too much methanol).

-

Fix: Ensure Diluent contains at least 50% water.

-

References

-

European Directorate for the Quality of Medicines (EDQM). Chlortalidone Monograph 0546. European Pharmacopoeia.[2][4][5][6] Available at: [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2732, Chlorthalidone. PubChem.[7][8] Available at: [Link]

-

Singh, B. et al. Stress degradation studies on chlorthalidone and development of a validated stability-indicating HPLC method. Journal of Chromatographic Science. Available at: [Link]

-

International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

Sources

- 1. tlcstandards.com [tlcstandards.com]

- 2. Chlortalidone EP Impurity B | 5270-74-6 | | SynZeal [synzeal.com]

- 3. ftp.uspbpep.com [ftp.uspbpep.com]

- 4. Chlortalidone EP Impurity A | Manasa Life Sciences [manasalifesciences.com]

- 5. A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ClinPGx [clinpgx.org]

- 8. Chlorthalidone | C14H11ClN2O4S | CID 2732 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Preparation of 1-Chloroanthraquinone via Oleum-Mediated Sulfonation

[1]

Abstract

1-Chloroanthraquinone is a pivotal intermediate in the synthesis of high-performance vat dyes and anthraquinonoid pharmaceuticals.[1][2] Its preparation requires precise regioselectivity to avoid the thermodynamically favored 2-position (beta).[1] This protocol details the authoritative two-stage synthesis: (1) Mercury-catalyzed sulfonation using fuming sulfuric acid (oleum) to selectively install the sulfonate group at the 1-position (alpha), and (2) Desulfonative chlorination (Fischer reaction) to yield high-purity 1-chloroanthraquinone.[1]

Scientific Principles & Reaction Mechanism[1]

The Role of Fuming Sulfuric Acid and Mercury

Standard sulfonation of anthraquinone with concentrated sulfuric acid yields almost exclusively anthraquinone-2-sulfonic acid due to steric hindrance at the peri-positions (1, 4, 5, 8).[1]

-

Regiocontrol: The addition of a mercury catalyst (HgSO₄) in the presence of fuming sulfuric acid (oleum) alters the orientation of substitution.[1] The mercury forms an intermediate organomercury complex at the alpha position (1-mercuri-anthraquinone), which is subsequently displaced by the sulfonyl group.[1]

-

Oleum Function: Fuming sulfuric acid acts as both the solvent and the source of electrophilic sulfur trioxide (

).[1] The freengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

The Fischer Chlorination (Ipso-Substitution)

The conversion of the sulfonate to the chloride is achieved via the Fischer method.[1][3] Nascent chlorine, generated in situ from sodium chlorate and hydrochloric acid, effects an oxidative nucleophilic aromatic substitution (radical-nucleophilic pathway), replacing the sulfonic acid group with chlorine.

Reaction Scheme (Graphviz)

Caption: Reaction pathway showing the mercury-directed sulfonation followed by ipso-substitution.[1]

Safety & EHS Protocols (Critical)

| Hazard | Description | Mitigation Strategy |

| Fuming Sulfuric Acid (Oleum) | Extremely corrosive; reacts violently with water; releases toxic | Use only in a functioning fume hood.[5] Wear butyl rubber gloves, face shield, and acid-resistant apron.[1] Have dry sand/lime for spills. NEVER add water to oleum. |

| Mercury (Hg) | Cumulative neurotoxin; highly toxic to aquatic life. | Use minimal catalytic amounts. All waste streams (mother liquors, washings) must be segregated and treated as mercury waste. Do not use glass thermometers (risk of breakage).[1] |

| Chlorine Gas ( | Toxic respiratory irritant generated in situ. | Ensure scrubber system is active or hood ventilation is maximal during chlorination step. |

Experimental Protocol

Stage 1: Preparation of Potassium Anthraquinone-1-Sulfonate

Objective: Selective alpha-sulfonation using oleum.[1]

Reagents

-

Anthraquinone: 50.0 g (0.24 mol)

-

Oleum (20% free

): 50.0 g (approx. 27 mL) -

Mercury(II) Sulfate: 0.5 g (Catalyst)

-

Potassium Chloride (KCl): saturated solution (for salting out)

Procedure

-

Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer (Teflon or glass paddle), a thermometer, and a reflux condenser protected by a drying tube.

-

Charging: Add the Oleum (20%) to the flask. Add the Mercury(II) sulfate catalyst.

-

Dissolution: Heat the mixture to roughly 50–60°C to ensure catalyst distribution.

-

Addition: Add Anthraquinone slowly to the acid.

-

Reaction: Raise the temperature to 130–140°C . Maintain this temperature for 3 hours.

-

Note: The solution will turn dark. The mercury ensures the sulfonation occurs primarily at the 1-position.[1]

-

-

Quenching: Cool the reaction mass to ~80°C. Carefully pour the reaction mixture into 500 mL of boiling water contained in a 1 L beaker.

-

Caution: Exothermic reaction. Pour slowly with vigorous stirring.

-

-

Filtration (Unreacted AQ): Filter the hot solution while it is still near boiling. Unreacted anthraquinone remains insoluble and is removed here. Retain the filtrate (which contains the sulfonic acid).

-

Salt Formation: Add a hot, saturated solution of Potassium Chloride (KCl) (approx. 30 g in minimal water) to the hot filtrate.

-

Crystallization: Allow the solution to cool slowly to room temperature, then chill in an ice bath. The potassium salt of anthraquinone-1-sulfonic acid will crystallize as yellowish plates.[1]

-

Isolation: Filter the crystals, wash with a small amount of cold water (to remove acid), and dry at 100°C.

-

Expected Yield: ~45–50 g of potassium anthraquinone-1-sulfonate.[1]

-

Stage 2: Synthesis of 1-Chloroanthraquinone (Fischer Method)

Objective: Replacement of the sulfonate group with chlorine.[1][3][6]

Reagents

-

Potassium Anthraquinone-1-Sulfonate (from Stage 1): 20.0 g (0.061 mol)[1][7]

-

Hydrochloric Acid (conc. 37%): 85 mL (1.0 mol)

-

Sodium Chlorate (

): 20.0 g (0.19 mol) dissolved in 100 mL water.[7] -

Water: 500 mL

Procedure

-

Setup: Use a 2 L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a pressure-equalizing dropping funnel.

-

Charging: Charge the flask with Potassium Anthraquinone-1-Sulfonate , 500 mL water , and 85 mL concentrated HCl .

-

Heating: Heat the suspension to boiling with stirring. The salt will partially dissolve.

-

Chlorination: Add the Sodium Chlorate solution dropwise via the funnel over a period of 3 hours while maintaining a slow reflux.

-

Completion: After addition is complete, reflux for an additional 1 hour to ensure complete conversion.

-

Workup: Cool the mixture to room temperature. Filter the solid product.[7][9][10][11]

-

Washing: Wash the filter cake thoroughly with hot water (approx. 350 mL) to remove acid and inorganic salts. Test filtrate for neutrality.

-

Drying: Dry the crude product in a vacuum oven at 100°C.

Purification and Analysis

Purification Protocol

The crude product may contain traces of dichloro-derivatives or unreacted sulfonate.[1]

-

Solvent: Toluene or n-Butyl Alcohol.[1]

-

Recrystallization: Dissolve the crude dried solid in boiling toluene (approx. 2 mL per gram of solid). Filter hot if there are insoluble impurities.

-

Crystallization: Cool to room temperature. Collect the yellow needles by filtration.

Analytical Data Table

| Parameter | Specification | Method |

| Appearance | Yellow needles | Visual |

| Melting Point | 161°C – 162.5°C | Capillary Method (Corr.)[1][7] |

| Yield (Overall) | ~70–75% (from sulfonate) | Gravimetric |

| Solubility | Insoluble in water; Soluble in hot benzene/toluene | Solubility Test |

Process Workflow (Graphviz)

Caption: Operational workflow for the two-stage synthesis process.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Stage 1 | Insufficient heating or old Oleum (low | Ensure temp reaches 135°C; Titrate Oleum to verify >15% free |

| Product mp < 158°C | Contamination with 2-chloro isomer. | Mercury catalyst was inactive or omitted.[1] Ensure HgSO4 is used. Recrystallize again. |

| Foaming during Stage 2 | Rapid addition of Chlorate.[1] | Reduce addition rate of sodium chlorate.[1] Use a defoamer if necessary. |

| Dark/Tarred Product | Charring during sulfonation. | Temperature exceeded 150°C. Strictly control oil bath temperature. |

References

-

Scott, W. J.; Allen, C. F. H. (1938).[3] "α-Chloroanthraquinone".[1][3][7] Organic Syntheses, 18, 15.

-

Ullmann, F. (1914). Enzyklopädie der Technischen Chemie. "Anthraquinone Derivatives".[3][7][11][12] (Historical foundation for mercury-catalyzed sulfonation).[1]

-

Bien, H. S., et al. (2000).[3] "Anthraquinone Dyes and Intermediates".[3][12] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1]

- Gokulakrishnan, K., et al. (2014). "Synthesis of 1-Chloroanthraquinone: A Review". Asian Journal of Chemistry.

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 6723, 1-Chloroanthraquinone".

Sources

- 1. CN101717329B - Synthesis method of chloroanthraquinone - Google Patents [patents.google.com]

- 2. CN101863752A - A kind of method for the direct chlorination of chlorine to synthesize 1-chloroanthraquinone - Google Patents [patents.google.com]

- 3. Fischer reaction - Wikipedia [en.wikipedia.org]

- 4. eastharbourgroup.com [eastharbourgroup.com]

- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 6. US3378572A - Chlorination of anthraquinone-sulfonic acids using nascent chlorine and an inorganicammonium salt(added slowly) in dilute sulfuric acid - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US4124606A - Sulfonation of anthraquinone in sulfur dioxide solvent - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. US4379092A - Process for the preparation of anthraquinone and its substituted derivatives - Google Patents [patents.google.com]

- 11. EP0055951B1 - Process for the preparation of anthraquinone and its substituted derivatives - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

Application Note: Regioselective Synthesis of o-(o-Chlorobenzoyl)benzoic Acid

The following Application Note and Protocol is designed for researchers requiring high-purity synthesis of 2-(2-chlorobenzoyl)benzoic acid (also known as o-(o-chlorobenzoyl)benzoic acid).

Unlike the common industrial synthesis of the para-isomer (used for 2-chloroanthraquinone), this protocol focuses on the regioselective synthesis of the ortho-isomer, a critical precursor for 1-chloroanthraquinone and related pharmacophores.

Abstract & Strategic Rationale

The synthesis of o-(o-chlorobenzoyl)benzoic acid presents a specific regiochemical challenge. The classical Friedel-Crafts acylation of chlorobenzene with phthalic anhydride yields predominantly the para-isomer (2-(4-chlorobenzoyl)benzoic acid) due to steric hindrance and the ortho/para directing nature of the chlorine substituent.

To achieve high regioselectivity for the ortho-isomer (2'-chloro), this protocol utilizes a Grignard-mediated nucleophilic addition to phthalic anhydride. This method circumvents the electronic directing effects of the Friedel-Crafts reaction, ensuring the chlorine atom is positioned exclusively at the ortho position of the benzoyl ring.

Key Advantages of this Protocol:

-

Regiocontrol: >95% selectivity for the 2'-chloro isomer.

-

Purity: Avoids difficult separation of o/p isomers common in Friedel-Crafts routes.

-

Scalability: Adaptable from gram-scale to multigram laboratory preparations.

Reaction Mechanism & Pathway

The synthesis proceeds via the formation of o-chlorophenylmagnesium bromide, followed by its nucleophilic attack on one of the carbonyl carbons of phthalic anhydride. The resulting magnesium salt is hydrolyzed to yield the keto-acid.

Mechanistic Diagram (Graphviz)

Caption: Mechanistic pathway for the Grignard-mediated synthesis of 2-(2-chlorobenzoyl)benzoic acid.

Materials & Equipment

Reagents

| Reagent | CAS No. | Purity | Role |

| 1-Bromo-2-chlorobenzene | 694-80-4 | ≥98% | Grignard Precursor |

| Magnesium Turnings | 7439-95-4 | Grignard Grade | Metal Reagent |

| Phthalic Anhydride | 85-44-9 | ≥99% | Electrophile |

| Tetrahydrofuran (THF) | 109-99-9 | Anhydrous | Solvent |

| Iodine (Crystal) | 7553-56-2 | ACS Reagent | Initiator |

| Hydrochloric Acid (HCl) | 7647-01-0 | 37% & 1M | Hydrolysis/Workup |

| Toluene | 108-88-3 | ACS Reagent | Recrystallization |

Equipment

-

Reaction Vessel: 3-neck Round Bottom Flask (250 mL or 500 mL) oven-dried.

-

Condenser: Reflux condenser with CaCl₂ drying tube or N₂ line.

-

Addition Funnel: Pressure-equalizing dropping funnel.

-

Inert Atmosphere: Nitrogen or Argon gas supply.

-

Stirring: Magnetic stirrer with hotplate.

Experimental Protocol

Phase 1: Preparation of o-Chlorophenylmagnesium Bromide

Critical Step: Moisture exclusion is paramount. Flame-dry all glassware under vacuum and purge with N₂.

-

Setup: Assemble the 3-neck flask with the reflux condenser, addition funnel, and N₂ inlet.

-

Activation: Add Magnesium turnings (1.1 eq) and a single crystal of Iodine to the flask. Heat gently with a heat gun until iodine vaporizes to activate the Mg surface.

-

Initiation:

-

Dissolve 1-bromo-2-chlorobenzene (1.0 eq) in anhydrous THF (concentration ~1 M).

-

Add 5-10% of this solution to the Mg turnings.

-

Observation: Turbidity and mild exotherm indicate initiation. If not, heat gently to 40°C.

-

-

Propagation: Once initiated, add the remaining bromide solution dropwise over 30–45 minutes. Maintain a gentle reflux driven by the reaction's exotherm.

-

Completion: After addition, reflux externally (oil bath at 65°C) for 1 hour to ensure complete consumption of the bromide. The solution should be a dark grey/brown turbid liquid.

Phase 2: Coupling with Phthalic Anhydride

-

Preparation of Electrophile: In a separate dry flask, dissolve Phthalic Anhydride (0.9 eq) in anhydrous THF.

-

Note: Using a slight deficit of anhydride ensures the Grignard is not the limiting reagent, though a 1:1 ratio is also acceptable.

-

-

Addition: Cool the Grignard solution to 0°C (ice bath). Slowly add the phthalic anhydride solution via cannula or addition funnel over 30 minutes.

-

Expert Insight: Low temperature prevents double addition (formation of the di-substituted alcohol). The formation of the carboxylate salt (after the first addition) also sterically protects the ketone from further attack.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. A thick precipitate (magnesium salt) may form.

Phase 3: Hydrolysis & Workup

-

Quenching: Cool the mixture to 0°C. Slowly add ice-cold 1M HCl until the pH is acidic (pH < 2) and all solids dissolve.

-

Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (3x) .

-

Acid-Base Purification (Critical for Purity):

-

Extract with 10% Na₂CO₃ or NaOH (aq). The product (carboxylic acid) will move to the aqueous phase; neutral impurities (unreacted bromide, biaryls) remain in the organic phase.

-

Discard the organic phase.

-

Acidify the aqueous phase with Conc.[4] HCl to pH 1.[5] The product will precipitate as a white/off-white solid.

-

Filtration: Collect the solid by vacuum filtration and wash with cold water.[3][4][6]

Phase 4: Crystallization

-

Solvent: Recrystallize the crude solid from Toluene or dilute Acetic Acid .

-

Procedure: Dissolve in minimum hot solvent, filter while hot (to remove inorganic salts), and cool slowly to 4°C.

-

Drying: Dry under vacuum at 50°C for 6 hours.

Characterization & Quality Control

| Test | Expected Result | Notes |

| Appearance | White to off-white crystalline powder | Yellowing indicates impurities (likely biaryls). |

| Melting Point | 138–142°C (approx.) | Distinct from para-isomer (148–150°C). |

| IR Spectroscopy | 1680 cm⁻¹ (Acid C=O)1660 cm⁻¹ (Ketone C=O) | Broad O-H stretch at 2500-3000 cm⁻¹. |

| ¹H NMR (DMSO-d₆) | δ 13.0 (s, 1H, COOH)δ 7.3–8.0 (m, 8H, Ar-H) | Check for absence of aliphatic peaks (solvent). |

| HPLC | >98% Purity | Mobile Phase: Acetonitrile/Water (0.1% TFA). |

Expert Insight - Isomer Differentiation: The ortho-isomer (product) can be distinguished from the para-isomer by the splitting pattern of the chlorobenzoyl ring protons in ¹H NMR. The para-isomer shows a characteristic AA'BB' system (two doublets), whereas the ortho-isomer shows a complex ABCD multiplet pattern due to the lack of symmetry.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in Grignard reaction. | Re-dry THF over Na/Benzophenone; flame-dry glassware. |

| Double Addition | Temperature too high during addition. | Ensure addition is performed at 0°C; add anhydride to Grignard slowly. |

| Impurity (Biaryl) | Wurtz coupling during Grignard prep. | Add bromide solution more slowly; use dilute conditions. |

| Oiling out | Incomplete hydrolysis. | Ensure pH < 2 during workup; stir longer with acid. |

Safety & Compliance

-

Grignard Reagents: Highly reactive with water. Fire hazard. Keep a Class D fire extinguisher nearby.

-

1-Bromo-2-chlorobenzene: Irritant.[7] Avoid inhalation.

-

Phthalic Anhydride: Respiratory sensitizer. Use a fume hood.

-

Waste Disposal: Neutralize aqueous waste. Dispose of halogenated organic waste in designated containers.

References

- Friedel-Crafts vs. Grignard Selectivity: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Discusses directing effects in electrophilic aromatic substitution vs. nucleophilic addition).

- Grignard Reaction with Anhydrides: Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Classic reference for Grignard additions to cyclic anhydrides).

- Synthesis of Anthraquinone Precursors: Groggins, P. H. (1958). Unit Processes in Organic Synthesis. McGraw-Hill. (Industrial context for benzoylbenzoic acid synthesis).

-

Physical Properties & CAS Data

-

Alternative Friedel-Crafts Methodology (Comparison)

Sources

- 1. storage-cdn.labflow.com [storage-cdn.labflow.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. DSpace [open.bu.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem21labs.com [chem21labs.com]

- 6. mason.gmu.edu [mason.gmu.edu]

- 7. Page loading... [wap.guidechem.com]

- 8. 2-(2-Chlorobenzoyl)benzoic acid | CymitQuimica [cymitquimica.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. EP0055951B1 - Process for the preparation of anthraquinone and its substituted derivatives - Google Patents [patents.google.com]

Precision Cyclization Protocols: Acid-Catalyzed Synthesis of Anthraquinones from 2-Benzoylbenzoic Acids

[1]

Executive Summary & Scientific Rationale

The intramolecular cyclization of 2-benzoylbenzoic acid (2-BBA) derivatives to form anthraquinones is a cornerstone reaction in the synthesis of pharmacophores (e.g., doxorubicin analogs) and industrial dyes.[1] While conceptually simple—a Friedel-Crafts acylation—the process is fraught with competing thermodynamic and kinetic factors.

Successful execution requires navigating three critical challenges:

-

Acylium Ion Generation: Efficient dehydration of the carboxylic acid requires superacidic conditions.

-

Regioselectivity: Avoiding sulfonation of the activated aromatic rings when using sulfuric acid.

-

Viscosity & Mass Transfer: Managing the rheology of polyphosphoric acid (PPA) or ensuring solubility in Eaton’s reagent.

This guide moves beyond generic textbook descriptions, offering optimized protocols for Sulfuric Acid (Thermodynamic Control) , Polyphosphoric Acid (Kinetic/Substrate Control) , and Eaton’s Reagent (Modern/Mild Control) .

Mechanistic Foundation

The reaction proceeds via an intramolecular electrophilic aromatic substitution. The carboxylic acid is protonated to form an acylium ion (or a mixed anhydride in PPA), which attacks the benzenoid ring.

Figure 1: Reaction Mechanism Pathway

Caption: Step-wise mechanistic flow from precursor activation to final aromatic stabilization.

Critical Decision Matrix: Reagent Selection

Selection of the dehydrating agent dictates the impurity profile and yield. Use the table below to select the appropriate protocol for your substrate.

| Parameter | Protocol A: Sulfuric Acid / Oleum | Protocol B: Polyphosphoric Acid (PPA) | Protocol C: Eaton's Reagent |

| Primary Use Case | Large-scale, robust substrates (unsubstituted). | Acid-sensitive or electron-rich substrates. | Small-scale, high-value discovery chemistry. |

| Reaction Temp | 100°C – 150°C | 120°C – 140°C | Ambient – 80°C |

| Key Risk | Sulfonation: High risk of forming sulfonated byproducts (e.g., 2,7-AQDS). | Viscosity: Poor stirring leads to local overheating/charring. | Cost: Reagent is more expensive than |

| Workup | Ice quench + Filtration. | Ice quench (slow dissolution) + Extraction. | Aqueous quench + Extraction.[2] |

| Green Score | Low (Corrosive waste, | Medium (Phosphate waste). | High (Methanesulfonic acid is biodegradable). |

Detailed Experimental Protocols

Protocol A: The "Hayward" Method (Concentrated /Oleum)

Best for: Unsubstituted 2-benzoylbenzoic acid and deactivated derivatives.

Safety Warning: Oleum releases

-

Preparation:

-

Charge a 3-neck round-bottom flask with 50 mL Fuming Sulfuric Acid (20% Oleum) .

-

Note: If the substrate is highly activated (e.g., methoxy-substituted), use 98% Conc.

instead of Oleum to prevent sulfonation.

-

-

Addition:

-

Heat the acid to 100°C .

-

Add 10.0 g (44 mmol) of 2-benzoylbenzoic acid in small portions over 20 minutes.

-

Rationale: Adding solid to hot acid prevents the accumulation of unreacted material that can cause a runaway exotherm.

-

-

Reaction:

-

Increase temperature to 120°C and hold for 1-2 hours .

-

Monitor: The solution will turn from red/orange to a deep olive/brown.

-

-

Quench & Isolation:

-

Cool the mixture to room temperature.

-

Pour the reaction mass slowly onto 300 g of crushed ice with vigorous stirring.

-

Observation: A precipitate (crude anthraquinone) will form immediately.

-

-

Purification (The Base Wash):

-

Resuspend the wet cake in 100 mL of 10% NaOH solution and boil for 5 minutes.

-

Why? This converts unreacted starting material (carboxylic acid) into the soluble sodium salt, while the neutral anthraquinone remains insoluble.

-

Filter hot, wash with water until neutral, and dry.

Protocol B: The Polyphosphoric Acid (PPA) Method

Best for: Substrates prone to sulfonation or rearrangement.

-

Preparation:

-

Use a reactor with a high-torque mechanical stirrer . Magnetic stirring is insufficient for PPA.

-

Charge 100 g of PPA (83-85%

content).

-

-

Reaction:

-

Heat PPA to 80°C (it becomes fluid enough to stir).

-

Add 10.0 g of substrate .

-

Ramp temperature to 130°C and stir for 2-4 hours .

-

-

Workup (The Challenge):

Protocol C: Eaton's Reagent ( in )

Best for: Discovery chemistry, mild conditions, easy workup.

-

Preparation:

-

In a dry flask under

, dissolve 1.0 g of substrate in 10 mL of Eaton's Reagent .

-

-

Reaction:

-

Stir at Room Temperature for 4 hours.

-

If TLC shows incomplete conversion, heat to 60°C .

-

-

Isolation:

-

Pour into 50 mL water .

-

Extract with Dichloromethane (DCM) or Ethyl Acetate .

-

Wash organic layer with Sat.

(to remove acid) and Brine. -

Dry over

and concentrate.

-

Quality Control & Troubleshooting

Analytical Endpoints

-

TLC: Mobile phase Hexane:Ethyl Acetate (8:2). Anthraquinones are less polar than the starting keto-acids.

-

Melting Point: Pure Anthraquinone melts at 284-286°C .

-

NMR: Disappearance of the carboxylic acid proton (

ppm) and downfield shift of aromatic protons adjacent to the new carbonyl.

Workflow Logic Diagram

Caption: QC decision tree for distinguishing product from unreacted starting material.

References

-

Organic Syntheses , Coll.[5][6][7] Vol. 1, p. 353 (1941); Vol. 4, p. 3 (1925). Anthraquinone.[1][4][5][7][8][9][10] Available at: [Link]

-

Organic Syntheses , Coll. Vol. 3, p. 573 (1955). Potassium Anthraquinone-alpha-sulfonate (Demonstrates sulfonation risk). Available at: [Link]

-

Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid.[2] A convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 38(23), 4071–4073. Available at: [Link]

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. EP0055951B1 - Process for the preparation of anthraquinone and its substituted derivatives - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Conditions for synthesizing 2-(2-chlorobenzoyl)benzoic acid from phthalic anhydride

Application Note: Regioselective Synthesis of 2-(2-Chlorobenzoyl)benzoic Acid

Abstract & Strategic Overview

The synthesis of 2-(2-chlorobenzoyl)benzoic acid presents a distinct regiochemical challenge. While the Friedel-Crafts acylation of chlorobenzene with phthalic anhydride is the industrial standard for benzoylbenzoic acid derivatives, it predominantly yields the para-isomer (2-(4-chlorobenzoyl)benzoic acid) due to the steric hindrance of the ortho position and the directing effects of the chlorine atom.

To synthesize the 2-(2-chlorobenzoyl) isomer (where the ketone linkage is ortho to the chlorine atom on the pendant ring), a Grignard-mediated nucleophilic addition is the required protocol. This approach bypasses the electrophilic aromatic substitution rules that favor the para product, allowing for the precise installation of the ortho-substituted ring.

This guide details the Grignard protocol as the primary method for the target molecule, while contrasting it with the Friedel-Crafts route to ensure the researcher avoids the common regiochemical pitfall.

Part 1: Critical Reaction Pathways & Regioselectivity

The choice of synthetic route dictates the isomer obtained. The diagram below illustrates the divergence between the Friedel-Crafts and Grignard pathways.

Figure 1: Divergent synthetic pathways. The Friedel-Crafts route yields the para-isomer, while the Grignard route affords the target ortho-isomer.

Part 2: Detailed Experimental Protocol (Grignard Route)

Objective: Synthesis of 2-(2-chlorobenzoyl)benzoic acid via the addition of 2-chlorophenylmagnesium bromide to phthalic anhydride.

Mechanism & Rationale

The reaction relies on the formation of a magnesium carboxylate intermediate. Upon the initial attack of the Grignard reagent on one carbonyl of the anhydride, the ring opens to form a carboxylate salt (

Reagents & Materials

| Reagent | Equiv.[1][2] | Role | Specification |

| 1-Bromo-2-chlorobenzene | 1.05 | Nucleophile Precursor | >98%, Dry |

| Magnesium Turnings | 1.15 | Grignard Formation | Freshly crushed/activated |

| Phthalic Anhydride | 1.00 | Electrophile | Sublimed/Recrystallized |

| THF (Tetrahydrofuran) | Solvent | Reaction Medium | Anhydrous, inhibitor-free |

| Toluene | Co-solvent | Solubility | Anhydrous |

| Iodine ( | Trace | Initiator | Crystal |

Step-by-Step Protocol

1. Preparation of 2-Chlorophenylmagnesium Bromide

-

Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, addition funnel, and nitrogen inlet. Maintain an inert atmosphere (